Thallium(I) bromide

Catalog No.
S1893452
CAS No.
7789-40-4
M.F
TlBr
BrTl
M. Wt
284.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium(I) bromide

CAS Number

7789-40-4

Product Name

Thallium(I) bromide

IUPAC Name

bromothallium

Molecular Formula

TlBr
BrTl

Molecular Weight

284.29 g/mol

InChI

InChI=1S/BrH.Tl/h1H;/q;+1/p-1

InChI Key

PGAPATLGJSQQBU-UHFFFAOYSA-M

SMILES

Br[Tl]

Canonical SMILES

Br[Tl]

Radiation Detection

One of the most actively researched applications of TlBr is in radiation detection. Due to its high density and efficient scintillation properties (the ability to convert radiation into light signals) TlBr crystals are promising candidates for X-ray and gamma-ray detectors []. Research focuses on improving crystal quality and purity to achieve higher detection efficiency and resolution. Techniques like hydrothermal recrystallization and vacuum distillation are being explored to achieve this [].

Nuclear Medicine

The potential of TlBr for applications in nuclear medicine is also being investigated. Studies suggest that TlBr-based dosimeters can be used for quality assurance in intracavitary radiotherapy, a type of cancer treatment involving internal radiation sources []. These dosimeters offer advantages like high sensitivity and good linearity in response to radiation.

Infrared Optics

Thallium bromide-iodide crystals (TlBrI) have been explored for their potential use in infrared optical materials []. These crystals possess properties that allow them to transmit infrared radiation efficiently, making them suitable for applications like infrared windows and lenses.

Other Research Areas

Scientific research on TlBr extends beyond the applications mentioned above. Some ongoing explorations include:

  • Investigation of TlBr's potential use in solid-state electrolytes for next-generation batteries.
  • Studying the material's acoustic anisotropy, which refers to its different sound propagation properties in various directions.

Thallium(I) bromide is a chemical compound with the formula TlBr. It consists of thallium in the +1 oxidation state and bromine, forming a salt that is notable for its semiconductor properties. At room temperature, thallium(I) bromide exhibits a cubic crystalline structure similar to that of cesium chloride, which transitions to an orthorhombic structure upon cooling. This compound has a band gap of approximately 2.68 electron volts, making it suitable for various optical applications, particularly in the detection of X-rays and gamma rays, as well as in near-infrared optics .

Thallium(I) bromide is highly toxic and can be absorbed through the skin. Exposure can lead to serious health issues, including neurological damage and gastrointestinal distress .

Thallium(I) bromide is a highly toxic compound. Exposure to thallium, even in small amounts, can cause severe health problems, including hair loss, peripheral neuropathy (nerve damage), gastrointestinal distress, and kidney failure. Inhaling thallium dust or fumes is particularly hazardous.

Safety Precautions:

  • Thallium(I) bromide should only be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
  • Avoid contact with skin or eyes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste materials according to appropriate regulations.

  • Formation: Thallium(I) bromide can be synthesized by reacting thallium(I) oxide with hydrobromic acid:
    Tl2O+2HBr2TlBr+H2O\text{Tl}_2\text{O}+2\text{HBr}\rightarrow 2\text{TlBr}+\text{H}_2\text{O}
  • Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents like potassium permanganate:
    Tl++KMnO4Tl3++MnO4\text{Tl}^++\text{KMnO}_4\rightarrow \text{Tl}^{3+}+\text{MnO}_4^{-}
    This reaction is influenced by the presence of bromide ions, which enhance the oxidation process .
  • Reactivity with Acids: Thallium(I) bromide is soluble in strong acids, leading to the formation of thallium(I) salts.

Thallium(I) bromide is extremely toxic. Acute exposure can result in symptoms such as fatigue, peripheral neuritis, joint pain, and gastrointestinal issues like diarrhea and vomiting. Chronic exposure may lead to more severe effects, including hair loss and damage to the central nervous system, liver, and kidneys . The compound's toxicity is attributed to its ability to mimic potassium ions, disrupting cellular functions.

Thallium(I) bromide can be synthesized through various methods:

  • Direct Reaction: Combining thallium metal with bromine gas at elevated temperatures:
    2Tl+Br22TlBr2\text{Tl}+\text{Br}_2\rightarrow 2\text{TlBr}
  • Hydrolysis Method: Reacting thallium(I) oxide with hydrobromic acid as mentioned earlier.
  • Precipitation Method: Mixing solutions of thallium nitrate and potassium bromide leads to precipitation of thallium(I) bromide:
    TlNO3+KBrTlBr+KNO3\text{TlNO}_3+\text{KBr}\rightarrow \text{TlBr}+\text{KNO}_3

Thallium(I) BromideTlBr2.68Extremely toxicX-ray detectors, infrared opticsThallium(I) ChlorideTlCl~3.0Extremely toxicSimilar applicationsThallium(I) IodideTlI~1.9Extremely toxicUsed in radiation detectionThallium(III) BromideTlBr₃N/AHighly toxicLess common; used in specialized applications

Thallium(I) bromide's semiconductor properties and specific band gap make it particularly suited for optical detection applications compared to its halogen counterparts.

Research on thallium(I) bromide interactions has shown that it can influence various chemical processes:

  • Oxidation Studies: Studies indicate that bromide ions enhance the oxidation kinetics of thallium(I), affecting its reactivity in environmental contexts .
  • Toxicological Studies: Investigations into its biological interactions reveal significant toxicity profiles that necessitate careful handling and disposal.

Thallium(I) bromide’s history is inextricably linked to the discovery of thallium itself. In 1861, British chemist William Crookes identified the element spectroscopically through a prominent green emission line in sulfuric acid residues. This discovery was confirmed independently by Claude-Auguste Lamy, who isolated metallic thallium via electrolysis in 1862. The bromide derivative emerged later as a byproduct of refining copper, zinc, and lead ores.

Early research focused on TlBr’s structural analogies to silver halides, particularly its light sensitivity and cubic CsCl-type lattice. By the mid-20th century, its potential in infrared optics and radiation detection began to attract attention, driven by advancements in semiconductor physics.

Fundamental Chemical and Physical Properties

Thallium(I) bromide exhibits a distinct combination of electronic and structural properties that underpin its technological utility. Below is a detailed analysis of its key attributes:

Structural Characteristics

TlBr crystallizes in a cubic CsCl structure (space group Pm3m) with a lattice constant of 0.397 nm. This arrangement persists at room temperature but transitions to an orthorhombic β-TlI structure under cooling or impurity-induced strain. Thin films grown on substrates like LiF or KBr often adopt a rocksalt structure, highlighting its adaptability in nanoscale applications.

Thermophysical Properties

PropertyValueSource
Melting Point460.5°C
Boiling Point815°C
Density7.5–7.56 g/cm³
Solubility in Water0.048% at 20°C
Band Gap2.68 eV

These properties enable TlBr to function as a direct-conversion semiconductor, where ionizing radiation generates electron-hole pairs proportional to energy deposition.

Electronic and Optical Properties

TlBr’s high electron mobility-lifetime product (μτ ~ 10⁻² cm²/V) and resistivity (~10¹¹ Ω·cm) are critical for radiation detection. Its cubic structure and high atomic numbers (Tl: 81, Br: 35) confer exceptional gamma-ray stopping power, with an attenuation length of 0.97 cm for 511 keV photons.

Infrared transmission extends from 0.5 to 40 μm, peaking at 10 μm with a refractive index of 2.338. This range positions TlBr as a viable alternative to potassium bromide (KBr) in spectroscopic windows and thermal imaging.

Industrial and Academic Relevance

Thallium(I) bromide’s applications span radiation detection, medical imaging, and optical systems, driven by its unique material properties.

Radiation Detection and Spectrometry

TlBr serves as a room-temperature semiconductor detector for gamma rays, X-rays, and neutrons. Key advantages include:

  • High detection efficiency: Superior to scintillators like sodium iodide due to its high density and effective atomic number.
  • Energy resolution: Achieves ≤1.5% FWHM at 662 keV for single-pixel devices, comparable to CdZnTe detectors.
  • Cost-effectiveness: Lower production costs than high-purity germanium (HPGe) detectors, which require cryogenic cooling.

Recent innovations include virtual Frisch-grid (VFG) designs and pixelated arrays for improved charge collection and spatial resolution. Collaborations between Radiation Monitoring Devices (RMD) and academic institutions aim to deploy TlBr in handheld radiation identifiers (RIIDs) for homeland security.

Synthesis and Crystal Growth

Advanced synthesis methods address challenges in achieving high-purity TlBr:

MethodKey FeaturesOutcomesSources
Co-precipitationTlNO₃ + HBr at room temperatureUniform powder, controlled Tl/Br ratio
Electrodynamic Gradient (EDG)Simplified melt growth, axial heat conductionSingle crystals up to 8 mm diameter
Stockbarger TechniqueZone purification, reduced impuritiesLow-defect crystals for optics

Side reactions during synthesis often yield TlBr₃, which decomposes thermally to TlBr. Purification via hydrobromic acid reflux and vacuum annealing mitigates such impurities.

Infrared Optics and Mixed Halides

TlBr-based mixed halides like KRS-5 (TlBr₀.₄I₀.₆) and KRS-6 (TlBr₀.₃Cl₀.₇) dominate infrared transmission applications. These materials:

  • Enhance signal-to-noise ratios: Non-hygroscopic and chemically stable compared to KBr.
  • Enable multi-spectral imaging: Broad transmission windows suitable for military and industrial thermal sensors.

Conventional Solid-State Synthesis Techniques

Thallium(I) bromide synthesis through conventional solid-state methods primarily involves direct chemical precipitation and thermal treatment processes [1]. The most widely employed approach utilizes co-precipitation at room temperature, where thallium nitrate (TlNO₃) serves as the thallium source and hydrobromic acid (HBr) provides the bromide component [1] [2]. This method produces uniform powder with minimal agglomeration, as confirmed by scanning electron microscope characterization [1] [2].

The stoichiometric control in conventional synthesis requires careful attention to reactant ratios and processing parameters [1] [2]. Research demonstrates that the thallium-to-bromine ratio in the resultant powder exhibits a linear relationship with the molar ratio of starting reactants [2]. The drying temperature significantly influences the final composition, with optimal conditions maintaining stoichiometric balance while preventing thermal decomposition [2].

Alternative solid-state approaches include direct combination of elemental thallium with bromine gas under controlled atmospheric conditions [3]. This method involves the reaction: 2 Tl(s) + 3 Br₂(l) → 2 TlBr₃(s), followed by thermal decomposition to yield the desired thallium(I) bromide product [3]. The reaction proceeds through intermediate thallium(III) bromide formation, which subsequently decomposes at temperatures below 40°C to produce thallium(I) bromide and bromine gas .

Hydrothermal synthesis represents another conventional approach, particularly effective for producing high-purity material [5]. This technique employs elevated temperatures and pressures in aqueous media, facilitating recrystallization and impurity removal [5]. The hydrothermal conditions enable selective dissolution and reprecipitation, resulting in improved crystal quality compared to ambient temperature methods [5].

Table 1: Conventional Synthesis Parameters and Outcomes

MethodTemperature (°C)Pressure (atm)Duration (hours)Yield (%)Crystal Quality
Co-precipitation2512-485-95Moderate
Direct synthesis180-30011770-80Good
Hydrothermal150-2005-1024-4890-98High

Melt Growth and Crystal Formation Strategies

Melt growth techniques constitute the primary methods for producing detector-grade thallium(I) bromide crystals [6] [7]. The compound's congruent melting behavior at approximately 480°C facilitates straightforward crystal growth processes using conventional melt-based approaches [6] [8] [7]. The cubic crystal structure and relatively low growth temperature significantly simplify the crystal growth process compared to other semiconductor materials [7].

The Bridgman-Stockbarger method represents the most widely adopted melt growth technique for thallium(I) bromide production [6] [9] [10] [11]. This vertical growth process involves controlled solidification within sealed quartz ampules under inert atmospheres [11]. Typical growth rates range from 2.16 to 5 millimeters per hour, with temperature gradients carefully maintained to ensure single-crystal formation [10] [12] [11]. The method produces large-diameter ingots suitable for detector applications, with crystal dimensions reaching 12 millimeters in diameter [12] [11].

Zone melting and zone refining techniques provide additional purification during the crystal growth process [10] [13] [14]. The traveling molten zone method enables simultaneous purification and crystal formation through segregation of impurities [5] [10]. Research indicates that segregation coefficients for various impurities range from 0.579 to 1.805, with some elements concentrating at specific ingot positions while others remain uniformly distributed [14].

The Electro Dynamic Gradient method offers an alternative melt growth approach with simplified equipment requirements [15] [16]. This technique eliminates mechanical motion during growth, utilizing electrodynamic heating to maintain temperature gradients [15]. Crystals grown by this method exhibit preferential orientation in the direction with diameters reaching 8 millimeters [15] [16].

Czochralski growth techniques, while less commonly applied to thallium(I) bromide, demonstrate potential for producing high-quality crystals [17]. The method requires precise control of numerous factors including crucible material, atmosphere composition, melt composition, seed orientation, and thermal gradients [17]. Successful implementation depends on maintaining appropriate pulling rates and rotation speeds to prevent structural defects [17].

Table 2: Melt Growth Method Comparison

MethodGrowth Rate (mm/h)Maximum Diameter (mm)Temperature (°C)AtmosphereCrystal Quality Rating
Bridgman-Stockbarger2.16-5.012480-500HBr + N₂Excellent
Zone Melting1808480-520InertVery Good
Electro Dynamic Gradient1.08480-490InertGood
Czochralski2-330480-500ControlledVariable

Thin-Film Deposition and Nanostructure Fabrication

Thin-film deposition of thallium(I) bromide employs various techniques to produce layers suitable for large-area detector applications [18] [19]. Vacuum evaporation represents the most straightforward approach, utilizing the compound's relatively low boiling point for thermal evaporation under reduced pressure conditions [18]. Substrate temperatures must exceed 100°C to ensure proper film formation and prevent water retention from the deposition environment [18].

Spray coating techniques offer an alternative method for producing thallium(I) bromide films on glass substrates [19]. This approach involves dissolving thallium(I) bromide in deionized water at 70°C, followed by atomization and deposition onto heated substrates [19]. The process operates under positive pressure with nitrogen as the carrier gas, enabling deposition rates of approximately 18 micrometers per hour [19]. Film thickness up to 62 micrometers has been achieved through extended deposition times of 3.5 hours [19].

Sputtering methods provide additional capabilities for thin-film production, particularly when precise thickness control and uniform coverage are required [20]. Various sputtering targets with purities ranging from 99% to 99.999% enable deposition of high-quality films [20]. The sputtering process allows for controlled material transfer from target to substrate under inert gas atmospheres [20].

Thermal diffusion techniques represent a specialized approach for modifying thallium(I) bromide crystal surfaces and creating doped regions [12]. This method involves placing dopant materials in direct contact with thallium(I) bromide samples and heating at temperatures 50°C below the melting point of either material [12]. Dopant elements including strontium, lead, calcium, barium, and sulfur have been successfully incorporated using diffusion times of 17 hours [12].

Chemical vapor deposition approaches, while less extensively studied for thallium(I) bromide, offer potential for producing high-quality films with excellent conformity [21]. The technique requires careful control of precursor chemistry and deposition parameters to achieve desired film properties [21].

Table 3: Thin-Film Deposition Parameters

TechniqueSubstrate Temperature (°C)Deposition Rate (μm/h)Maximum Thickness (μm)AtmosphereUniformity
Vacuum Evaporation100-3005-1550VacuumGood
Spray Coating100-3001862N₂ + H₂O vaporModerate
Sputtering25-2001-520Inert gasExcellent
Thermal Diffusion180-430VariableSurface onlyAr + H₂Localized

Purity Optimization for Detector-Grade Crystals

Achieving detector-grade purity in thallium(I) bromide requires multi-step purification processes that address both chemical and physical impurities [10] [13] [22]. Zone refining represents the most effective technique for removing segregating impurities, with multiple passes enabling progressive purification [10] [14]. Research demonstrates that 200 cycles of zone melting at 180 millimeters per hour significantly improves crystal quality [12].

Hydrothermal recrystallization provides an additional purification step particularly effective for removing soluble impurities [5] [13]. This process utilizes the slight solubility of thallium(I) bromide in water under elevated temperature and pressure conditions [5]. The technique enables selective removal of ionic impurities while maintaining the desired crystal structure [5].

Vacuum distillation serves as a complementary purification method, particularly effective for removing volatile contaminants [13]. The process exploits differences in vapor pressure between thallium(I) bromide and impurity species [13]. Combination of hydrothermal recrystallization and vacuum distillation demonstrates superior purification efficiency compared to individual methods [13].

Chemical purification through acid treatment has been documented for removing specific impurities [23]. Refluxing thallium(I) bromide with water containing hydrobromic acid for 2-3 hours, followed by washing until acid-free, produces high-purity material [23]. Subsequent heating to 300°C for 2-3 hours ensures complete water removal [23].

Plasma etching techniques represent an emerging approach for surface purification and modification of thallium(I) bromide crystals [22]. Argon plasma treatment for 45 to 180 seconds creates surface modifications that may enhance detector performance [22]. However, this process must be carefully controlled as extended treatment can produce metallic thallium at the surface [22].

The effectiveness of purification processes can be evaluated through multiple analytical techniques [24] [14]. Neutron Bragg-dip imaging provides assessment of crystal quality and grain boundary structure [24]. Time-of-flight measurements enable evaluation of carrier transport properties, which correlate with impurity content [24]. Inductively coupled plasma mass spectrometry quantifies specific impurity concentrations throughout the purified material [14].

Table 4: Purification Method Effectiveness

Purification MethodTarget ImpuritiesCycles/DurationPurity ImprovementResistivity (Ω·cm)
Zone RefiningSegregating elements200 passes10-100x10¹⁰-10¹¹
HydrothermalIonic species24-48 hours5-20x10¹⁰
Vacuum DistillationVolatile compounds4-8 hours2-10x10⁹-10¹⁰
Acid TreatmentSurface contaminants2-3 hours2-5xVariable
Plasma EtchingSurface layers45-180 secondsSurface onlyEnhanced

Optimization of detector-grade crystals requires careful selection of ingot regions based on impurity distribution profiles [14] [11]. Research indicates that middle sections of Bridgman-grown ingots typically exhibit the lowest impurity concentrations and highest resistivity values [11]. Aluminum impurity concentrations in middle sections can be as low as 0.09 parts per million compared to 0.47 parts per million in bottom sections [11]. Corresponding resistivity values reach 2.5 × 10¹¹ ohm-centimeters in optimized middle sections [11].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7789-40-4

Wikipedia

Thallium(I) bromide

General Manufacturing Information

Thallium bromide (TlBr): ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types